![molecular formula C17H41NO4Si2 B13436517 3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine CAS No. 1632370-92-3](/img/structure/B13436517.png)
3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine is a silane compound that is widely used in various industrial and scientific applications. This compound is known for its ability to act as a coupling agent, which helps in bonding organic and inorganic materials. It is particularly useful in surface modification and as a precursor in the synthesis of other organosilicon compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine typically involves the reaction of 3-aminopropyl(diethoxy)methylsilane with methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3-aminopropyl(diethoxy)methylsilane+methyl iodide→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine undergoes various types of chemical reactions, including:
Hydrolysis: The silane groups can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
Hydrolysis: Silanols and alcohols.
Condensation: Siloxanes.
Substitution: Substituted amines.
Scientific Research Applications
3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the surface modification of biomaterials to enhance biocompatibility.
Medicine: Utilized in drug delivery systems to improve the stability and functionality of drug carriers.
Industry: Applied in the production of coatings, adhesives, and sealants to improve adhesion and durability.
Mechanism of Action
The mechanism of action of 3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine involves the formation of strong covalent bonds between the silane groups and various substrates. The silane groups can hydrolyze to form silanols, which then condense to form siloxane bonds with hydroxyl groups on the substrate surface. This results in enhanced adhesion and stability of the modified material.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopropyl(diethoxy)methylsilane
- 3-Glycidyloxypropyl(trimethoxy)silane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
Uniqueness
3-[Diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine is unique due to its dual silane groups, which provide enhanced reactivity and versatility in surface modification applications. Its ability to form stable siloxane bonds makes it particularly valuable in creating durable and high-performance materials.
Properties
CAS No. |
1632370-92-3 |
|---|---|
Molecular Formula |
C17H41NO4Si2 |
Molecular Weight |
379.7 g/mol |
IUPAC Name |
3-[diethoxy(methyl)silyl]-N-[3-[diethoxy(methyl)silyl]propyl]-N-methylpropan-1-amine |
InChI |
InChI=1S/C17H41NO4Si2/c1-8-19-23(6,20-9-2)16-12-14-18(5)15-13-17-24(7,21-10-3)22-11-4/h8-17H2,1-7H3 |
InChI Key |
KNHGZTQBUDVYLL-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(CCCN(C)CCC[Si](C)(OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


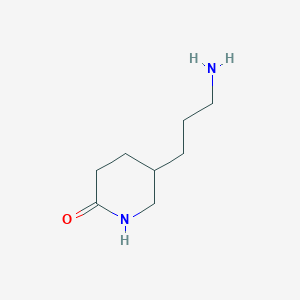

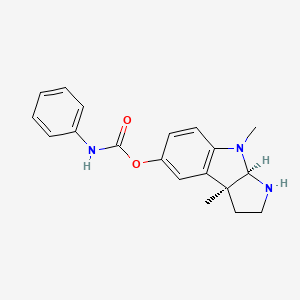
![8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13436457.png)
![[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)
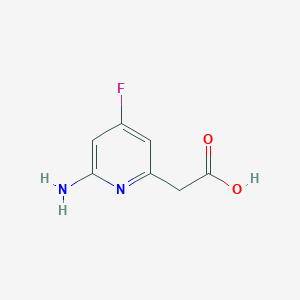
![N-[4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride](/img/structure/B13436470.png)
![4lambda6,12lambda6,16lambda6,24lambda6-Tetrathia-1,3,7,9,13,15,19,21-octazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane 4,4,12,12,16,16,24,24-octaoxide](/img/structure/B13436471.png)
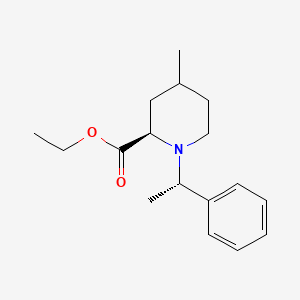
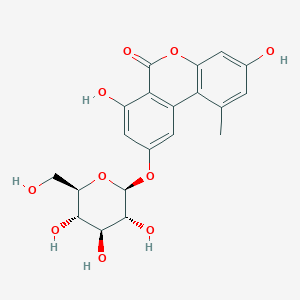
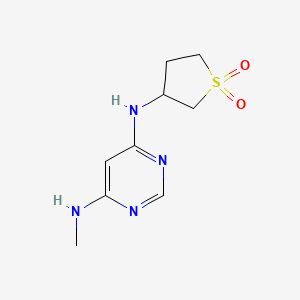

![2-amino-9-[(2R,4S,5R)-5-[[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]triazol-4-yl]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13436500.png)
![1-[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B13436501.png)
